(2,6-Dichlorobenzyl)methylamine hydrochloride
CAS No.: 90389-15-4
Cat. No.: VC6411826
Molecular Formula: C8H10Cl3N
Molecular Weight: 226.53
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90389-15-4 |
---|---|
Molecular Formula | C8H10Cl3N |
Molecular Weight | 226.53 |
IUPAC Name | 1-(2,6-dichlorophenyl)-N-methylmethanamine;hydrochloride |
Standard InChI | InChI=1S/C8H9Cl2N.ClH/c1-11-5-6-7(9)3-2-4-8(6)10;/h2-4,11H,5H2,1H3;1H |
Standard InChI Key | MWOMGCJFYSYJBC-UHFFFAOYSA-N |
SMILES | CNCC1=C(C=CC=C1Cl)Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
(2,6-Dichlorobenzyl)methylamine hydrochloride is an organic salt formed by the reaction of (2,6-dichlorobenzyl)methylamine with hydrochloric acid. The free base form of the compound, benzenemethanamine (2,6-dichloro-N-methyl-), has the CAS registry number 15205-19-3 . Its molecular structure consists of a benzyl ring with chlorine substituents at the ortho positions (2 and 6) and a methylamine group attached to the central carbon (Fig. 1). The hydrochloride salt enhances the compound’s stability and solubility in polar solvents, which is critical for its handling in laboratory settings .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 226.53 g/mol | |
CAS Number (Salt) | 90389-15-4 | |
CAS Number (Free Base) | 15205-19-3 | |
Appearance | Solid (exact form unspecified) | |
Purity | ≥95% |
The compound’s exact melting point, boiling point, and density remain unspecified in available literature, highlighting gaps in publicly accessible data .
Synthesis and Manufacturing
Purification and Quality Control
Manufacturers emphasize high-purity (>95%) products for research applications, achieved through techniques such as recrystallization or column chromatography . Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensure batch consistency and structural verification .
Applications in Pharmaceutical Research
Role as a Medicinal Intermediate
(2,6-Dichlorobenzyl)methylamine hydrochloride is primarily utilized as a building block in synthesizing bioactive molecules. Its rigid aromatic core and electron-withdrawing chlorine atoms make it a candidate for designing receptor antagonists or enzyme inhibitors . For example, derivatives of this compound could target neurological disorders by modulating monoamine transporters or receptors, though specific pharmacological data remain undisclosed .
Case Study: Antibacterial Agents
Chlorinated benzylamines are known precursors in developing antimicrobial agents. The chlorine substituents enhance lipid solubility, potentially improving cell membrane penetration in Gram-positive bacteria . While direct evidence linking (2,6-Dichlorobenzyl)methylamine hydrochloride to antibacterial activity is lacking, structural analogs like chlorhexidine demonstrate broad-spectrum efficacy, suggesting unexplored potential for this compound .
Pharmacological and Toxicological Profile
Mechanistic Insights
Future Research Directions
Unanswered Questions
Key knowledge gaps include the compound’s pharmacokinetic properties (e.g., absorption, metabolism) and long-term toxicity profile. Computational modeling could prioritize derivatives for synthetic exploration, while high-throughput screening may identify novel biological targets.
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